N-methyl-3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzamide
Overview
Description
N-methyl-3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzamide, also known as MOPSO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-methyl-3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzamide acts as a zwitterionic buffer, meaning it has both positive and negative charges. It can maintain a stable pH in solutions, making it useful in biochemical assays and protein crystallography. This compound also has a high water solubility, which allows it to dissolve easily in aqueous solutions.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects on cells or organisms. It is considered to be non-toxic and safe for use in lab experiments.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzamide in lab experiments is its ability to maintain a stable pH in solutions. It is also highly soluble in water, making it easy to dissolve in aqueous solutions. However, one limitation is that it is not suitable for use in experiments that require a pH below 6.5, as it has a pKa value of 7.2.
Future Directions
There are several future directions for the use of N-methyl-3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzamide in scientific research. One potential application is in the development of new fluorescent probes for imaging cellular microenvironments. This compound could also be used in the synthesis of new compounds for use in drug discovery. Further studies could also be conducted to investigate the potential uses of this compound in other fields, such as environmental science and materials science.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its ability to maintain a stable pH in solutions and its high water solubility make it useful in biochemical assays, protein crystallography, and electrophoresis buffers. While it has no significant biochemical or physiological effects, it is important to note its limitations in experiments that require a pH below 6.5. Future research could explore the potential uses of this compound in the development of new compounds and in other fields of science.
Scientific Research Applications
N-methyl-3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzamide has been used in various scientific research applications, including as a buffer in biochemical assays, a stabilizer in protein crystallography, and a component in electrophoresis buffers. It has also been used as a component in the synthesis of other compounds, such as a fluorescent probe for imaging cellular microenvironments.
Properties
IUPAC Name |
N-methyl-3-[(9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-16-14(20)11-3-2-4-12(9-11)24(22,23)19-8-7-18-6-5-17-15(21)13(18)10-19/h2-4,9,13H,5-8,10H2,1H3,(H,16,20)(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAARDFSZRRCNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN3CCNC(=O)C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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